2-[2-(Benzimidazol-1-yl)ethoxy]benzonitrile;hydrochloride
Overview
Description
2-[2-(Benzimidazol-1-yl)ethoxy]benzonitrile;hydrochloride is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological and pharmacological activities. The benzimidazole nucleus is a structural isostere of naturally occurring nucleotides, which allows these compounds to interact easily with the biopolymers of living systems .
Preparation Methods
The synthesis of 2-[2-(Benzimidazol-1-yl)ethoxy]benzonitrile;hydrochloride can be achieved through various synthetic routes. Industrial production methods often utilize microwave-assisted synthesis, which significantly increases yield and reduces reaction time compared to conventional heating methods .
Chemical Reactions Analysis
2-[2-(Benzimidazol-1-yl)ethoxy]benzonitrile;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ethoxy group.
Hydrolysis: Acidic or basic hydrolysis can lead to the breakdown of the compound into its constituent parts.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-[2-(Benzimidazol-1-yl)ethoxy]benzonitrile;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzimidazole derivatives.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[2-(Benzimidazol-1-yl)ethoxy]benzonitrile;hydrochloride involves its interaction with specific molecular targets. The benzimidazole nucleus allows the compound to bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to its observed pharmacological effects .
Comparison with Similar Compounds
2-[2-(Benzimidazol-1-yl)ethoxy]benzonitrile;hydrochloride can be compared with other benzimidazole derivatives such as:
Benzimidazole: The parent compound, known for its antifungal and anthelmintic properties.
Omeprazole: A proton-pump inhibitor used to treat gastric ulcers.
Albendazole: An anthelmintic used to treat parasitic worm infections.
Mebendazole: Another anthelmintic with a similar structure and function to albendazole.
The uniqueness of this compound lies in its specific ethoxy and benzonitrile substitutions, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-[2-(benzimidazol-1-yl)ethoxy]benzonitrile;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O.ClH/c17-11-13-5-1-4-8-16(13)20-10-9-19-12-18-14-6-2-3-7-15(14)19;/h1-8,12H,9-10H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOBXCDJYFSTEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OCCN2C=NC3=CC=CC=C32.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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